3'-Azido-5'-glutamyl-3'-deoxythymidine
Description
Structure
3D Structure
Properties
CAS No. |
125780-86-1 |
|---|---|
Molecular Formula |
C15H20N6O7 |
Molecular Weight |
396.36 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H20N6O7/c1-7-5-21(15(26)18-13(7)24)11-4-9(19-20-17)10(28-11)6-27-14(25)8(16)2-3-12(22)23/h5,8-11H,2-4,6,16H2,1H3,(H,22,23)(H,18,24,26)/t8-,9-,10+,11+/m0/s1 |
InChI Key |
RDUNYDIEPCWJHF-UKKRHICBSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)[C@H](CCC(=O)O)N)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C(CCC(=O)O)N)N=[N+]=[N-] |
Origin of Product |
United States |
Biochemical Mechanism of Action of 3 Azido 5 Glutamyl 3 Deoxythymidine
Intracellular Activation and Anabolic Pathways
The conversion of the inactive prodrug, 3'-Azido-5'-glutamyl-3'-deoxythymidine, into its pharmacologically active form is a multi-step process that relies on host cell enzymes. The initial step is the cleavage of the glutamyl moiety, followed by the sequential phosphorylation of the resulting zidovudine (B1683550).
The intracellular activation begins with the enzymatic hydrolysis of the gamma-glutamyl bond at the 5' position of the nucleoside analogue. While direct enzymatic studies on this compound are not extensively documented, this cleavage is likely mediated by intracellular peptidases or hydrolases. Enzymes such as gamma-glutamyl transpeptidase (GGT) or gamma-glutamyl hydrolase (GGH) are known to cleave gamma-glutamyl linkages from various molecules. nih.govnih.govwikipedia.org GGT, a cell surface enzyme, and GGH, a lysosomal enzyme, are both capable of hydrolyzing gamma-glutamyl bonds, suggesting they could be involved in the initial activation of this prodrug. nih.govnih.govebi.ac.uk
Upon successful cleavage of the glutamyl group, 3'-azido-3'-deoxythymidine (zidovudine) is released into the cytoplasm. For zidovudine to become an active antiviral agent, it must be converted into its triphosphate form. This anabolic pathway involves a series of phosphorylation steps catalyzed by host cellular kinases.
Once zidovudine is liberated from its glutamyl prodrug form, it enters the same intracellular anabolic pathway as exogenously administered zidovudine. This pathway is a cascade of three sequential phosphorylation events, each catalyzed by a specific cellular kinase, leading to the formation of zidovudine-5'-monophosphate (ZDV-MP), zidovudine-5'-diphosphate (ZDV-DP), and finally, the active zidovudine-5'-triphosphate (ZDV-TP).
The initial and rate-limiting step in this cascade is the conversion of zidovudine to ZDV-MP. This reaction is primarily catalyzed by the cytosolic enzyme thymidine (B127349) kinase.
Following the removal of the glutamyl group, the exposed 3'-azido-3'-deoxythymidine moiety (zidovudine) becomes a substrate for cellular thymidine kinase. researchgate.net The substrate specificity of thymidine kinase is crucial for the activation of zidovudine. The enzyme recognizes zidovudine due to its structural similarity to the natural substrate, thymidine.
Studies have shown that cytosolic thymidine kinase (TK1) efficiently phosphorylates zidovudine. researchgate.net The affinity of zidovudine for thymidine kinase is comparable to that of thymidine, with similar Michaelis-Menten constants (Km) reported for both substrates. researchgate.net However, the maximal rate of phosphorylation (Vmax) for zidovudine is generally lower than that for thymidine. researchgate.net In non-dividing cells, such as macrophages, the mitochondrial thymidine kinase (TK2) is primarily responsible for the phosphorylation of zidovudine. nih.gov
The subsequent phosphorylation of ZDV-MP to ZDV-DP is catalyzed by thymidylate kinase. This step has been identified as a significant bottleneck in the activation pathway, as thymidylate kinase has a much lower efficiency for ZDV-MP compared to its natural substrate, deoxythymidine monophosphate (dTMP). researchgate.net The final phosphorylation step, the conversion of ZDV-DP to the active ZDV-TP, is carried out by nucleoside diphosphate (B83284) kinases.
The third and final phosphorylation step in the intracellular activation of zidovudine is the conversion of zidovudine-5'-diphosphate (ZDV-DP) to the pharmacologically active zidovudine-5'-triphosphate (ZDV-TP). This reaction is catalyzed by nucleoside diphosphate kinases (NDPKs), a group of enzymes that are generally not substrate-specific and are responsible for maintaining the intracellular pool of nucleoside triphosphates.
NDPKs catalyze the transfer of a phosphate (B84403) group from a donor nucleoside triphosphate, typically ATP, to a nucleoside diphosphate acceptor. The broad substrate specificity of these enzymes allows for the efficient conversion of ZDV-DP to ZDV-TP, provided that ZDV-DP is available.
Interaction with DNA Polymerases and Reverse Transcriptases
The antiviral activity of this compound is ultimately dependent on the ability of its activated metabolite, zidovudine-5'-triphosphate (ZDV-TP), to interact with and inhibit viral reverse transcriptase. The selectivity of the drug stems from the higher affinity of ZDV-TP for viral reverse transcriptase compared to human DNA polymerases.
Zidovudine-5'-triphosphate (ZDV-TP) acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of viral reverse transcriptase. The viral enzyme preferentially recognizes and incorporates ZDV-TP into the growing viral DNA chain during the process of reverse transcription. The affinity of HIV reverse transcriptase for ZDV-TP is significantly higher than that of human cellular DNA polymerases, such as polymerase α and β. This differential affinity is a key determinant of the drug's selective antiviral effect.
The incorporation of zidovudine monophosphate (from ZDV-TP) into the nascent viral DNA chain is the critical step that leads to the inhibition of viral replication. The 3'-azido group of zidovudine, which replaces the 3'-hydroxyl group found in natural deoxynucleosides, is responsible for the termination of DNA chain elongation.
Once incorporated, the absence of a 3'-hydroxyl group on the zidovudine moiety prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate. This effectively halts the DNA synthesis process, leading to premature chain termination. The resulting truncated viral DNA is non-functional and cannot be integrated into the host cell's genome, thus breaking the viral replication cycle.
Data Tables
| Enzyme | Substrate | Product | Notes |
| Gamma-Glutamyl Transpeptidase / Hydrolase (putative) | This compound | 3'-Azido-3'-deoxythymidine (Zidovudine) | Initial cleavage of the prodrug. nih.govnih.govwikipedia.orgebi.ac.uk |
| Thymidine Kinase (TK1/TK2) | 3'-Azido-3'-deoxythymidine | Zidovudine-5'-monophosphate (ZDV-MP) | Rate-limiting step in activation. researchgate.netnih.gov |
| Thymidylate Kinase | Zidovudine-5'-monophosphate (ZDV-MP) | Zidovudine-5'-diphosphate (ZDV-DP) | A known bottleneck in the activation pathway. researchgate.net |
| Nucleoside Diphosphate Kinase | Zidovudine-5'-diphosphate (ZDV-DP) | Zidovudine-5'-triphosphate (ZDV-TP) | Final phosphorylation to the active form. |
| Viral Reverse Transcriptase | Zidovudine-5'-triphosphate (ZDV-TP) | Chain-terminated viral DNA | Competitive inhibition with dTTP. |
| Kinetic Parameters of Zidovudine Phosphorylation | |
| Enzyme | Kinetic Parameter |
| Thymidine Kinase | Km for Zidovudine is similar to Thymidine. Vmax is lower. researchgate.net |
| Thymidylate Kinase | Significantly lower efficiency for ZDV-MP compared to dTMP. researchgate.net |
| HIV Reverse Transcriptase | High affinity for ZDV-TP, leading to competitive inhibition. |
| Human DNA Polymerases | Low affinity for ZDV-TP, providing selectivity. |
Discriminatory Specificity Between Viral and Host DNA Polymerases
There is no available information in the scientific literature regarding the discriminatory specificity of this compound or its phosphorylated derivatives between viral and host DNA polymerases. Research has focused on the active triphosphate form of the parent compound, zidovudine (AZT-TP), which shows a significantly higher affinity for viral reverse transcriptase compared to human DNA polymerases. It is hypothesized that this compound would need to be metabolized to zidovudine to exert any antiviral effect, at which point the established specificity of AZT-TP would be relevant. However, studies confirming this metabolic pathway and its efficiency are absent.
Modulation of Endogenous Deoxyribonucleotide Triphosphate Pools
No studies have been identified that investigate the direct or indirect effects of this compound on the intracellular pools of deoxyribonucleotide triphosphates (dNTPs). The parent compound, zidovudine, has been shown to cause perturbations in dNTP levels, particularly a reduction in dTTP, due to the inhibition of thymidylate kinase by its monophosphate form. It is plausible that if this compound is converted to zidovudine within the cell, a similar modulation of dNTP pools would occur. However, without experimental data on the uptake and metabolism of the glutamyl conjugate, this remains speculative.
Enzymatic Inhibition Profiles of Phosphorylated Derivatives
The enzymatic inhibition profiles of any potential phosphorylated derivatives of this compound have not been described in the literature. The inhibitory activity of zidovudine is dependent on its intracellular phosphorylation to zidovudine monophosphate (AZT-MP), zidovudine diphosphate (AZT-DP), and the active zidovudine triphosphate (AZT-TP). The latter acts as a competitive inhibitor of viral reverse transcriptase. For this compound to have a similar mechanism, it would first need to be hydrolyzed to zidovudine, which could then be phosphorylated. There is no information on whether a phosphorylated glutamyl conjugate is formed or if it has any enzymatic inhibitory activity.
Cellular Metabolism and Biotransformation of 3 Azido 5 Glutamyl 3 Deoxythymidine
Catabolic Pathways and Metabolite Identification
The catabolism of 3'-Azido-5'-glutamyl-3'-deoxythymidine is presumed to commence with the hydrolysis of the glutamyl group, yielding zidovudine (B1683550). Subsequently, zidovudine undergoes extensive metabolism primarily in the liver. The two major catabolic pathways identified for zidovudine are glucuronidation of the thymidine (B127349) moiety and the reduction of the 3'-azido group.
Glucuronidation and Glucuronide Conjugate Formation of the Thymidine Moiety
The principal metabolic pathway for zidovudine is glucuronidation. clinpgx.orgnih.gov This process involves the conjugation of glucuronic acid to the 5'-hydroxyl group of the thymidine moiety of zidovudine. This reaction results in the formation of 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GAZT), a metabolite that is more polar and water-soluble than the parent compound, facilitating its renal excretion. researchgate.netwho.int In humans, GAZT is the major metabolite, accounting for approximately 60-75% of an administered dose of zidovudine recovered in the urine. clinpgx.orgwho.int The formation of GAZT is a significant route of elimination for zidovudine. researchgate.net
Reductive Metabolism of the 3'-Azido Group to 3'-Amino Derivatives
A secondary, yet important, catabolic pathway for zidovudine is the reduction of the 3'-azido group to a 3'-amino group. This biotransformation results in the formation of 3'-amino-3'-deoxythymidine (B22303) (AMT). clinpgx.orgnih.gov This reductive metabolism is considered a minor pathway compared to glucuronidation. nih.gov Studies in human liver microsomes have indicated that this conversion does occur. clinpgx.org The formation of AMT has been observed in both rat and human liver microsomes. clinpgx.org
Role of Specific Hepatic Enzymes in Biotransformation (e.g., UDP-Glucuronyltransferase, NADPH-Dependent Systems)
The biotransformation of zidovudine is mediated by specific enzyme systems primarily located in the liver.
UDP-Glucuronyltransferase (UGT): The glucuronidation of zidovudine to GAZT is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). nih.gov Specifically, the UGT2B7 isoform has been identified as the principal enzyme responsible for this conjugation reaction in the human liver. clinpgx.org The activity of UGT is crucial for the clearance of zidovudine.
NADPH-Dependent Systems: The reduction of the 3'-azido group of zidovudine to form AMT is thought to be mediated by NADPH-dependent enzyme systems. This suggests the involvement of cytochrome P450 reductases or other reductive enzymes present in liver microsomes. clinpgx.orgnih.gov
Influence of the 5'-Glutamyl Moiety on Metabolic Fate and Pathway Modulation
While direct studies on this compound are not available, the presence of a 5'-glutamyl moiety suggests that it may function as a prodrug. The rationale behind such a chemical modification is often to alter the pharmacokinetic properties of the parent drug, such as its solubility, permeability, or targeting to specific tissues or cells.
One key enzyme that could mediate the cleavage of the γ-glutamyl bond is γ-glutamyl transpeptidase (GGT). wikipedia.org GGT is a cell-surface enzyme that plays a crucial role in glutathione (B108866) metabolism by transferring γ-glutamyl residues. wikipedia.orgnih.gov It is conceivable that GGT could hydrolyze the 5'-glutamyl group from this compound, releasing the active parent compound, zidovudine, either extracellularly or at the cell surface. This would allow zidovudine to then be transported into cells and undergo its characteristic metabolic transformations.
The presence of the glutamyl group could potentially influence the initial distribution of the compound and its interaction with transporters before its conversion to zidovudine. However, without specific studies, the precise impact on metabolic fate and pathway modulation remains speculative.
In Vitro Metabolic Stability and Kinetic Characterization in Cellular Models
Direct in vitro metabolic stability and kinetic data for this compound are not found in the reviewed literature. The following sections describe findings related to the parent compound, zidovudine.
Studies in Isolated Hepatocytes for Hepatic Catabolism
Studies using freshly isolated rat hepatocytes have been instrumental in elucidating the hepatic catabolism of zidovudine at a cellular level. In these models, when cells are exposed to zidovudine, the primary intracellular catabolite identified is its 5'-O-glucuronide, GAZT.
Furthermore, these in vitro systems have confirmed the formation of 3'-amino-3'-deoxythymidine (AMT) and its glucuronide conjugate (GAMT) at the hepatic site. Interestingly, it was found that GAMT is a reductive product of GAZT, and AMT itself is not a substrate for UDP-glucuronosyltransferase.
Comparative studies with hepatocytes from rats, dogs, monkeys, and humans have shown that while glucuronidation is the main metabolic pathway across these species, the rate of zidovudine biotransformation is significantly lower in rat and dog hepatocytes compared to those from monkeys and humans. nih.gov These in vitro findings correlate well with in vivo metabolic data. nih.gov
Table of Key Metabolites of Zidovudine (the parent compound)
| Metabolite Name | Abbreviation | Metabolic Pathway |
| 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine | GAZT | Glucuronidation |
| 3'-amino-3'-deoxythymidine | AMT | Reduction |
| 3'-amino-3'-deoxythymidine glucuronide | GAMT | Reduction of GAZT |
Table of Enzymes Involved in Zidovudine Metabolism
| Enzyme | Abbreviation | Metabolic Reaction |
| UDP-Glucuronyltransferase 2B7 | UGT2B7 | Formation of GAZT |
| NADPH-dependent enzymes | - | Formation of AMT |
Compound Names Mentioned in this Article
Analysis in Liver Microsome Systems for Enzymatic Activity
Information regarding the analysis of this compound in liver microsome systems is not available in the reviewed scientific literature. For the parent compound, zidovudine, in vitro studies using human liver microsomes have been instrumental in characterizing its metabolic pathways. nih.govosti.gov These studies have shown that zidovudine is a substrate for UDP-glucuronosyltransferase, which catalyzes the formation of its major metabolite, 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GAZT). nih.gov The enzymatic processes, if any, that would be involved in the metabolism of a glutamyl conjugate of zidovudine have not been described.
Comparative Metabolic Profiling Across Different Cell Lines
There is no available data from comparative metabolic profiling of this compound across different cell lines. Such studies are crucial for understanding cell-type specific metabolism and potential differential efficacy or toxicity. For zidovudine, metabolic studies in various cell lines, including human colon tumor cells (HCT-8) and human bone marrow cells, have detailed the intracellular concentrations of its phosphorylated metabolites. nih.govnih.gov For instance, in HCT-8 cells, incubation with zidovudine led to a concentration-dependent increase in its nucleotide pools. nih.gov
Cellular Uptake and Transmembrane Transport Mechanisms
The mechanisms of cellular uptake and transmembrane transport for this compound have not been elucidated in the available literature. The transport of the parent drug, zidovudine, into human erythrocytes and lymphocytes has been shown to occur primarily through non-facilitated diffusion, a characteristic attributed to the lipophilicity conferred by the 3'-azido group. clinpgx.org While various prodrugs of zidovudine have been synthesized to potentially alter its transport and cellular uptake, information on a glutamyl derivative in this context is absent. nih.govnih.gov The role of gamma-glutamyl transpeptidase (GGT), an enzyme that cleaves gamma-glutamyl bonds and is involved in the transport of amino acids, has been studied in the context of glutathione metabolism but not in relation to zidovudine or its derivatives. nih.gov
Molecular and Cellular Pharmacology of 3 Azido 5 Glutamyl 3 Deoxythymidine
Impact on Cellular DNA Replication and Repair Mechanisms in Preclinical Models
In preclinical models, the primary mechanism of action of AZT is the disruption of cellular and viral DNA replication. After intracellular phosphorylation to its active triphosphate form, 3'-azido-3'-deoxythymidine-5'-triphosphate (AZTTP), it acts as a competitive inhibitor and a chain-terminating substrate for reverse transcriptases and cellular DNA polymerases.
Studies in human bone marrow cells have demonstrated that exposure to AZT leads to a dose-dependent decrease in the incorporation of deoxyguanosine into DNA, indicating an inhibition of DNA synthesis. nih.gov Furthermore, radiolabeled AZT has been shown to be incorporated into the DNA of these cells. nih.gov This incorporation is a critical factor in its cytotoxic effects, as the 3'-azido group prevents the formation of further phosphodiester bonds, leading to premature termination of the growing DNA chain. frenoy.eu
The inhibitory effects of AZTTP are not uniform across all cellular DNA polymerases. Human DNA polymerases α, β, γ, and δ are inhibited to different extents, with polymerase α being the least sensitive. caymanchem.com This differential inhibition likely contributes to the compound's specific toxicity profile.
Effects on Cell Cycle Progression and Proliferation in Cultured Cells
The impact of AZT on DNA synthesis directly influences cell cycle progression and proliferation in cultured cells. In human colon carcinoma cells (WiDr), exposure to AZT leads to a synchronization of cells in the S phase of the cell cycle. nih.gov This effect is dose-dependent, with higher concentrations of AZT resulting in a greater proportion of cells arrested in the S phase. nih.gov For instance, treatment with 200 microM AZT for 24 hours resulted in 82% of cells being in the S phase, compared to 36% in control cultures. nih.gov
This S-phase arrest is generally considered cytostatic rather than cytotoxic at therapeutic concentrations, and the effect can be reversible. nih.gov In HL60 cells, a human leukemia cell line, AZT exposure led to a concentration-dependent prolongation of the cell-doubling time. nih.gov This was associated with an increase in the percentage of cells in the S phase and a decrease in the G1 phase, further supporting the observation of an S-phase block. nih.gov The calculated duration of the S phase was significantly prolonged in the presence of AZT. nih.gov
The following table summarizes the effects of AZT on the cell cycle in HL60 cells:
| AZT Concentration (µM) | Average Doubling Time (h) | Estimated S Phase Duration (h) |
| 0 | 51.1 | 26.2 |
| 5 | 65.7 | 35.8 |
| 100 | 76.3 | 49.6 |
Data compiled from studies on HL60 cells. nih.gov
Mitochondrial Interactions and Bioenergetic Perturbations
A significant aspect of AZT's cellular pharmacology is its interaction with mitochondria, leading to bioenergetic perturbations. These effects are a major contributor to the long-term toxicities observed with AZT therapy.
The primary mechanism of AZT-induced mitochondrial toxicity is the inhibition of mitochondrial DNA polymerase gamma (pol γ) by AZTTP. nih.govnih.gov Pol γ is the sole DNA polymerase responsible for the replication and repair of mitochondrial DNA (mtDNA). AZTTP acts as a competitive inhibitor of this enzyme, leading to impaired mtDNA synthesis. nih.govnih.gov The inhibition of pol γ by AZTTP has been identified as a key factor in the mitochondrial DNA depletion observed in various tissues. nih.gov
Interestingly, studies in isolated rat heart and liver mitochondria have also shown that AZT itself can act as a competitive inhibitor of thymidine (B127349) phosphorylation, a crucial step in the synthesis of thymidine triphosphate (TTP) required for mtDNA replication. nih.gov This suggests a dual mechanism of mitochondrial toxicity: direct inhibition of thymidine metabolism by AZT and inhibition of mtDNA synthesis by its triphosphate metabolite.
The inhibition of pol γ by AZTTP has profound consequences for the synthesis and integrity of mitochondrial DNA. Chronic exposure to AZT can lead to a significant reduction in mtDNA content, a phenomenon known as mtDNA depletion. nih.gov This depletion impairs the production of essential mitochondrial proteins encoded by mtDNA, which are critical components of the electron transport chain.
The impairment of oxidative phosphorylation due to mtDNA depletion leads to a cascade of bioenergetic failures, including decreased ATP synthesis and increased lactate (B86563) production. capes.gov.br Studies have shown that both delayed and rapid effects on oxidative phosphorylation can be observed upon exposure to AZT. capes.gov.br The resulting mitochondrial dysfunction is thought to underlie many of the chronic toxicities associated with long-term AZT use.
Investigation of Molecular Mechanisms of Cellular Resistance
The development of cellular resistance to AZT is a significant challenge. Resistance can arise through various molecular mechanisms, primarily involving mutations in the enzymes that metabolize the drug or in the viral or cellular targets of the drug.
In the context of its use as an antiviral, mutations in the viral reverse transcriptase are a primary mechanism of resistance. These mutations can reduce the incorporation of AZTTP or enhance its removal from the terminated DNA chain. For example, a series of mutations including D67N, K70R, T215F, and K219Q in HIV-1 reverse transcriptase can lead to a significant increase in the inhibitory constant (Ki) for AZT-triphosphate. clinpgx.org
In cellular contexts, mutations in cellular enzymes can also confer resistance. Studies have identified mutations in DNA polymerase beta (pol β) that result in resistance to AZT. For instance, the substitutions D246V and R253M in the palm domain of rat pol β lead to a reduction in the catalytic efficiency of AZTTP incorporation. nih.gov The D246V mutation, in particular, substantially decreases the incorporation of AZTTP without affecting the incorporation of the natural substrate, dTTP, thereby conferring resistance. nih.gov These findings highlight that alterations in cellular polymerases can influence the cytotoxic effects of AZT.
Lack of Publicly Available Data on the Cellular Pharmacology of 3'-Azido-5'-glutamyl-3'-deoxythymidine
Despite a comprehensive search of available scientific literature, no specific data or research findings pertaining to the molecular and cellular pharmacology of this compound, specifically concerning alterations in cellular phosphorylation or catabolism pathways, could be located.
The focus of existing research is heavily concentrated on the parent compound, 3'-azido-3'-deoxythymidine (AZT), also known as zidovudine (B1683550). Extensive information is available on its metabolic fate, including its anabolic phosphorylation to the active triphosphate form (AZT-TP) and its catabolic degradation primarily through glucuronidation and reduction.
However, information detailing how the conjugation of a glutamyl group at the 5' position of the deoxythymidine sugar moiety influences these metabolic processes is not present in the public domain. Prodrug strategies involving the modification of nucleoside analogs are common in pharmaceutical sciences to alter pharmacokinetic properties, but specific details regarding the enzymatic cleavage, intracellular processing, and subsequent effects on phosphorylation and catabolism of a 5'-glutamyl conjugate of AZT are not documented in the searched resources.
Consequently, the requested article focusing solely on the alterations in cellular phosphorylation or catabolism pathways induced by this compound cannot be generated based on the currently accessible scientific literature. Further investigation into proprietary research or specialized databases not publicly indexed may be required to obtain the specific information requested.
Preclinical Evaluation Methodologies for Nucleoside Analogues
In Vitro Antiviral Efficacy Assays in Cell Culture Systems
The initial screening of potential antiviral compounds like 3'-Azido-5'-glutamyl-3'-deoxythymidine involves assessing their ability to inhibit viral replication in cell culture systems. These assays are fundamental to determining the potency and spectrum of activity of a new chemical entity.
Detailed research findings from studies on the parent compound, AZT, illustrate the principles of these assays. For instance, the antiviral effects of AZT were evaluated against the simian acquired immunodeficiency syndrome-associated type D retrovirus (SAIDS-D/WA). nih.gov In this study, Raji cell cultures were infected with the virus and subsequently treated with varying concentrations of AZT. The inhibition of viral replication was monitored by observing the reduction in syncytium formation (a cytopathic effect of the virus), the expression of viral antigens, and the activity of reverse transcriptase. nih.gov The results demonstrated that AZT effectively blocked viral infectivity and inhibited the cytopathic effects of the virus at concentrations of 4, 40, and 400 microM. nih.gov
Furthermore, combination studies are often performed to identify synergistic or additive effects. For example, the combination of AZT and foscarnet (B613817) was shown to have a synergistic effect against human immunodeficiency virus type 1 (HIV-1) multiplication in cell culture. nih.gov
The following table summarizes the effective concentrations of AZT in inhibiting SAIDS-D/WA virus in Raji cell cultures.
| Concentration (µM) | Viral Inhibition | Cytopathic Effect |
| 4 | Complete Block | Inhibited |
| 40 | Complete Block | Inhibited |
| 400 | Complete Block | Inhibited |
Data derived from studies on the SAIDS-D/WA virus in Raji cell cultures. nih.gov
Biochemical Assays for Enzyme Kinetics and Substrate Affinity
Biochemical assays are crucial for understanding the mechanism of action of nucleoside analogues. These assays measure the interaction of the compound with specific viral or cellular enzymes, providing insights into its potency and selectivity.
For nucleoside analogues like AZT, a key target is the viral reverse transcriptase. Biochemical assays are used to determine the kinetic parameters of this interaction, such as the inhibition constant (Ki), which quantifies the affinity of the inhibitor for the enzyme. Studies have shown an additive effect of 3'-azido-3'-deoxythymidine triphosphate (the active form of AZT) and foscarnet against HIV-1 reverse transcriptase. nih.gov
Additionally, understanding the metabolism of the parent compound is vital. For AZT, it was discovered that the major metabolite in humans is a 5'-O-glucuronide, officially named 3'-azido-3'-deoxy-5'-beta-D-glucopyranuronosylthymidine (GAZT). nih.gov This biotransformation is mediated by the enzyme UDP-glucuronosyltransferase (UDPGT). nih.gov Biochemical assays confirmed that liver UDPGT catalyzes the glucuronidation of AZT and that the substrate efficiency is higher in human enzymes compared to rodent enzymes, explaining the metabolic differences observed in vivo. nih.gov
Enzyme kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), can be determined using methods like the 3,5-dinitrosalicylic acid assay for glycoside hydrolases. nih.gov These parameters are essential for comparing the substrate affinity of a nucleoside analogue with that of the natural substrate.
Radiochemical Labeling and Tracing Techniques in Metabolic and Distribution Studies
Radiochemical labeling is a powerful tool for tracing the metabolic fate and distribution of a drug candidate within a biological system. This technique involves incorporating a radioactive isotope, such as tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]), into the chemical structure of the compound.
In studies of AZT, [³H]AZT has been used to investigate its metabolism and cytotoxicity in the human colon tumor cell line HCT-8. nih.gov By incubating the cells with [³H]AZT, researchers were able to track the formation of [³H]AZT nucleotide pools and the incorporation of [³H]AZT into the cellular DNA. nih.gov These studies revealed that as the concentration of AZT in the medium increased, so did the levels of its nucleotide pools and its incorporation into DNA. nih.gov
Furthermore, radiolabeling helped in identifying the generation of 3'-amino-3'-deoxythymidine (B22303) (AMT) from AZT and its subsequent incorporation into DNA. nih.gov This level of detailed metabolic tracking is crucial for understanding the mechanisms of both efficacy and potential toxicity.
Metabolic labeling with azido-containing analogues can also be used in conjunction with click chemistry for applications such as visualizing the lipopolysaccharide on the surface of bacteria. nih.gov This highlights the versatility of the azido (B1232118) group in chemical biology.
Advanced Spectroscopic and Chromatographic Methods for Metabolite Quantification and Identification (e.g., HPLC, Mass Spectrometry, NMR)
The precise quantification and structural identification of a drug and its metabolites are essential components of preclinical evaluation. A combination of advanced analytical techniques is typically employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for separating and quantifying a parent drug and its metabolites in biological samples. A sensitive HPLC assay was established to analyze levels of AZT in serum, milk, and tissue extracts. nih.gov This method utilized isocratic elution with a mobile phase of 6% acetonitrile (B52724) and 0.1 M ammonium (B1175870) acetate (B1210297) (pH 4.5), which allowed for good resolution of AZT and its metabolites. nih.gov
Mass Spectrometry (MS) provides highly sensitive detection and structural information based on the mass-to-charge ratio of ionized molecules. It is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy is unparalleled in its ability to provide detailed structural elucidation of molecules. frontiersin.org While MS is highly sensitive, NMR offers direct insights into the molecular structure, which is crucial for the unambiguous identification of metabolites. frontiersin.org The combination of MS and NMR is particularly powerful, as it improves both metabolite detection and annotation. nih.gov For instance, in a study on Chlamydomonas reinhardtii, combining GC-MS and NMR led to the identification of 102 metabolites, with 14 uniquely identified by NMR and 16 by GC-MS. nih.gov
The following table compares the strengths of NMR and MS in metabolomics applications. researchgate.net
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Sample Preparation | Relatively easy | More complex |
| Quantification | Readily quantifiable | Requires internal standards |
| Reproducibility | High | Less reproducible |
| Sensitivity | Lower (micromolar range) | Higher (sub-micromolar range) |
| Structural Information | Detailed, unambiguous | Inferred from fragmentation |
Quantitative Structure-Activity Relationship (QSAR) Analyses in Nucleoside Analogue Design and Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. nih.gov This method is invaluable in the design and optimization of new drug candidates, including nucleoside analogues.
In a typical QSAR study, a set of compounds with known biological activities is used to build a mathematical model. frontiersin.org The chemical structures are represented by molecular descriptors, which quantify various physicochemical properties such as steric, electronic, and hydrophobic characteristics. mdpi.com
For example, a 3D-QSAR study on tricyclic guanidine (B92328) analogues as anti-malarial agents involved aligning the compounds and computing electrostatic and steric energy grids. frontiersin.org These grids were then used as descriptors to build a predictive model. Such models can provide insights into the structural features that are important for biological activity. For instance, a QSAR study on pyrimido-isoquinolin-quinones revealed that short, bulky, electron-rich groups with hydrogen bond acceptor capabilities were favorable for antibacterial activity. mdpi.com
The predictive power of a QSAR model is assessed using statistical parameters such as the coefficient of determination (R²) and the cross-validated R² (Q²). nih.gov A robust and predictive QSAR model can then be used to virtually screen new, un-synthesized compounds and prioritize those with the highest predicted activity for synthesis and further testing. This approach significantly streamlines the drug discovery process.
Future Directions and Emerging Research Avenues for 3 Azido 5 Glutamyl 3 Deoxythymidine Research
Rational Design and Synthesis of Next-Generation 5'-Glutamyl Analogues and Prodrugs
The foundation for future research into 3'-Azido-5'-glutamyl-3'-deoxythymidine lies in the rational design and synthesis of novel analogues and prodrugs. The primary objective is to create molecules with superior pharmacokinetic and pharmacodynamic properties. This involves modifying the glutamyl moiety, the zidovudine (B1683550) scaffold, or both, to enhance cellular uptake, target specific tissues, and control the release of the active zidovudine monophosphate.
Future synthetic strategies will likely focus on:
Stereospecific Synthesis: The glutamic acid component of this compound possesses a chiral center. Future research will likely investigate the synthesis and biological evaluation of stereochemically pure L- and D-glutamyl analogues. This is crucial as stereochemistry can significantly impact enzymatic recognition and metabolic stability.
Modification of the Glutamyl Moiety: Researchers may explore the substitution of the glutamyl group with other amino acids or dipeptides to modulate the prodrug's affinity for specific cellular transporters, such as amino acid transporters that are often upregulated in cancer cells.
Macromolecular Conjugates: Building on existing research into macromolecular prodrugs of zidovudine, future work could involve conjugating this compound to polymers or proteins. nih.gov This approach could lead to improved drug solubility, prolonged circulation time, and passive tumor targeting through the enhanced permeability and retention (EPR) effect.
| Analogue/Prodrug Strategy | Rationale | Potential Advantage |
| Stereospecific L-glutamyl analogue | Mimic natural substrates for transporters | Enhanced cellular uptake |
| Dipeptide conjugates | Target specific peptide transporters | Improved tissue selectivity |
| Polymeric conjugates | Increase molecular weight and size | Prolonged plasma half-life |
| Hybrid with other antivirals | Combine different mechanisms of action | Synergistic efficacy, reduced resistance |
Exploration of Novel Target Enzymes and Biochemical Pathways Beyond Traditional Antiviral Targets
Zidovudine's primary mechanism of action is the inhibition of HIV-1 reverse transcriptase after its intracellular conversion to the active triphosphate form. drugbank.commdpi.com However, emerging research suggests that zidovudine and its metabolites may interact with other cellular targets, opening up new therapeutic possibilities.
Future research in this area should focus on:
Telomerase Inhibition: Telomerase, a reverse transcriptase that maintains telomere length, is activated in a high percentage of human cancers and is generally inactive in most normal somatic cells. nih.gov Given that zidovudine is a reverse transcriptase inhibitor, its potential to inhibit telomerase is a compelling area of investigation. Studies have already shown that AZT can inhibit telomerase activity in ovarian cancer cell lines. nih.gov Future studies could specifically assess the efficacy of this compound as a targeted prodrug for telomerase-positive cancers.
Mitochondrial DNA Polymerase Gamma: A known toxicity of zidovudine is its inhibition of mitochondrial DNA polymerase gamma, leading to mitochondrial dysfunction. nih.gov While this is an adverse effect in the context of antiviral therapy, it could be exploited for anticancer purposes. Future research could explore the design of 5'-glutamyl analogues that are preferentially taken up by cancer cells and selectively induce mitochondrial toxicity.
Other Cellular Kinases and Nucleotide-Metabolizing Enzymes: The intracellular activation of zidovudine involves a series of phosphorylation steps catalyzed by cellular kinases like thymidine (B127349) kinase. clinpgx.orgclinpgx.org The glutamyl moiety of this compound could influence the initial phosphorylation step. A deeper understanding of how this prodrug interacts with the entire spectrum of cellular kinases and nucleotide-metabolizing enzymes could reveal novel targets and mechanisms of action.
| Potential Novel Target | Therapeutic Rationale | Research Focus |
| Telomerase | Inhibition of cancer cell immortalization | Evaluating the prodrug in telomerase-positive cancer models |
| Mitochondrial DNA Polymerase Gamma | Induction of apoptosis in cancer cells | Designing analogues with enhanced mitochondrial targeting |
| Cellular Kinases | Modulating the activation pathway | Profiling the interaction with a panel of human kinases |
Application of Advanced Cellular and Molecular Imaging Techniques for Intracellular Dynamics
Understanding the intracellular fate of this compound is critical for optimizing its design. Advanced imaging techniques can provide unprecedented insights into the uptake, trafficking, metabolism, and target engagement of this prodrug at the subcellular level.
Future research should leverage techniques such as:
Super-Resolution Microscopy (SRM): Techniques like Structured Illumination Microscopy (SIM) and Stochastic Optical Reconstruction Microscopy (STORM) can visualize cellular structures and molecular interactions with a resolution far beyond the diffraction limit of conventional light microscopy. nih.govnih.govdrugbank.com By labeling this compound with a fluorescent probe, SRM could be used to track its journey from the cell membrane to its site of activation and action.
Positron Emission Tomography (PET) Imaging: The synthesis of radiolabeled versions of this compound, for example with Fluorine-18, would enable non-invasive, whole-body imaging of the prodrug's biodistribution and target engagement in preclinical models. rsc.org This could provide invaluable data on tumor targeting and off-target accumulation.
Mass Spectrometry Imaging (MSI): MSI allows for the label-free detection and spatial mapping of drugs and their metabolites within tissue sections. This technique could be employed to visualize the distribution of this compound and its conversion to zidovudine and its phosphorylated forms within tumors and healthy tissues.
Integration with Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling
Computational approaches are becoming indispensable in modern drug discovery and development. For this compound, in silico methods can guide the rational design of next-generation analogues and help interpret experimental findings.
Future research in this domain will likely involve:
Molecular Docking: Docking studies can predict the binding affinity and orientation of this compound and its analogues to the active sites of target enzymes like HIV reverse transcriptase and telomerase, as well as to cellular transporters. This can help prioritize the synthesis of compounds with the most promising interaction profiles.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how the prodrug interacts with its biological targets and how it behaves within the cellular environment. These simulations can reveal key conformational changes and energetic contributions that govern binding and enzymatic processing.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, researchers can establish mathematical relationships between the chemical structures of a series of 5'-glutamyl analogues and their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby accelerating the discovery process.
By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its analogues, paving the way for more effective and safer treatments for a range of diseases.
Q & A
Q. Q1. What are the recommended synthetic strategies for introducing azido and glutamyl moieties into nucleoside analogs like 3'-azido-5'-glutamyl-3'-deoxythymidine?
Methodological Answer: The synthesis of azido-containing nucleosides often employs Mitsunobu reactions or substitution reactions with tosylated intermediates. For example, 3'-azido-3'-deoxythymidine derivatives can be synthesized via Mitsunobu conditions using triphenylphosphine and diethyl azodicarboxylate (DEAD) . The glutamyl group at the 5'-position can be introduced via esterification or phosphoramidate coupling. In related prodrug designs (e.g., 5'-O-ester derivatives), activated glutamic acid derivatives (e.g., ethoxycarbonylphosphonyl groups) are coupled to the nucleoside under anhydrous conditions, followed by purification via silica gel chromatography using methanol/chlorform gradients . Key validation steps include , , and HRMS to confirm regioselectivity and purity .
Q. Q2. How does the phosphorylation pathway of 3'-azido-3'-deoxythymidine (AZT) inform the activation mechanism of its 5'-glutamyl analog?
Methodological Answer: AZT is phosphorylated intracellularly by thymidine kinase (TK) to its monophosphate (AZT-MP), then by thymidylate kinase (TMPK) to the diphosphate (AZT-DP), and finally by nucleoside diphosphate kinase to the triphosphate (AZT-TP) . The 5'-glutamyl modification may alter phosphorylation kinetics by sterically hindering enzyme access. To assess this, researchers can:
Compare substrate kinetics : Measure and of TK and TMPK for AZT and its glutamyl analog using purified enzymes.
Intracellular metabolite quantification : Use LC-MS/MS to monitor triphosphate levels in HIV-infected vs. uninfected cells, as done for FLT and AZT in MT4 cells .
Competitive inhibition assays : Test if the glutamyl analog inhibits phosphorylation of natural substrates like thymidine .
Advanced Research Questions
Q. Q3. How can researchers design prodrugs of this compound to enhance cellular uptake and reduce off-target toxicity?
Methodological Answer: Rational prodrug design should address:
- Bioavailability : Esterification (e.g., ethoxycarbonylphosphonyl groups) improves membrane permeability. For example, ECP-AZT, a dual prodrug of AZT and phosphoformic acid, is cleaved intracellularly to release active metabolites .
- Targeted activation : Incorporate enzyme-labile linkers (e.g., phosphate esters cleaved by phosphatases in HIV-infected cells).
- Validation :
Q. Q4. What experimental approaches resolve contradictions in cellular uptake mechanisms between 3'-azido analogs and their 5'-modified derivatives?
Methodological Answer: Discrepancies in uptake (e.g., carrier-mediated vs. passive diffusion) can be addressed via:
Competitive transport assays : Co-incubate cells with AZT/glutamyl analog and inhibitors like nitrobenzylthioinosine-5'-monophosphate (NBMPR), which blocks equilibrative nucleoside transporters (ENTs). FLT uptake, unlike AZT, shows NBMPR-sensitive and -insensitive components, indicating dual mechanisms .
Kinetic modeling : Compare and for uptake in diverse cell lines (e.g., MT4 vs. H9 cells) to identify tissue-specific transporters.
Genetic knockdown : Use siRNA targeting ENT1/2 to quantify their contribution to uptake.
Mechanistic and Selectivity Studies
Q. Q5. How does the 5'-glutamyl modification influence the selectivity of 3'-azido-3'-deoxythymidine triphosphate for HIV reverse transcriptase (RT) over human DNA polymerases?
Methodological Answer: AZT-TP exhibits 100-fold higher affinity for HIV RT vs. DNA polymerase α ( = 0.001 μM vs. 0.1 μM) due to structural differences in the active site . To evaluate the glutamyl analog:
Enzyme inhibition assays : Measure against purified HIV RT and human polymerases (α, β, γ) using -dTTP incorporation assays.
Molecular docking : Model the triphosphate-glutamyl analog into RT’s active site to predict steric/electronic effects.
Cellular efficacy : Compare anti-HIV activity (e.g., p24 reduction in MT4 cells) with cytotoxicity in uninfected lymphocytes, as done for FLT vs. AZT .
Data Interpretation and Conflict Resolution
Q. Q6. How should researchers address conflicting reports on intracellular persistence of nucleoside analogs like AZT-TP and its glutamyl derivative?
Methodological Answer: Discrepancies in metabolite half-life (e.g., AZT-TP vs. FLT-TP in stimulated lymphocytes ) require:
Standardized protocols : Control cell type, activation state (e.g., phytohemagglutinin stimulation), and assay timing.
Compartmental analysis : Separate nuclear/cytosolic fractions to distinguish incorporated vs. free triphosphate.
Pulse-chase experiments : Track triphosphate decay after removing extracellular prodrug, as done in MT4 cells .
Clinical Translation Challenges
Q. Q7. What preclinical models best predict the in vivo efficacy of 5'-glutamyl-modified AZT analogs?
Methodological Answer:
- Pharmacokinetic (PK) studies : Use non-human primates to assess oral bioavailability, plasma half-life, and urinary excretion (e.g., FLT showed 41–61% unchanged excretion in monkeys ).
- Tissue distribution : Radiolabeled analogs can quantify penetration into sanctuary sites (e.g., CNS) via autoradiography.
- Resistance profiling : Test analogs against AZT-resistant HIV strains (e.g., FLT retained activity against AZT-resistant isolates ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
